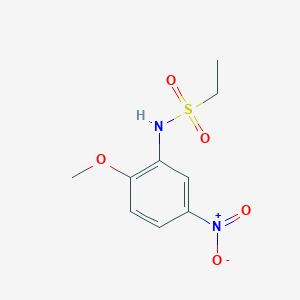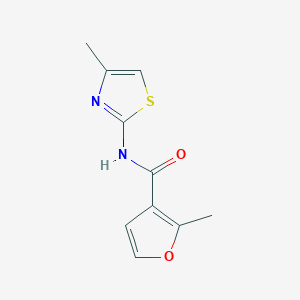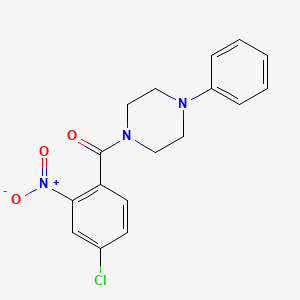
N-(2-methoxy-5-nitrophenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-nitrophenyl)ethanesulfonamide, commonly known as MNPEs, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MNPEs is a sulfonamide-based compound that is commonly used as a photolabile protecting group in the synthesis of peptides and proteins.
作用机制
The mechanism of action of MNPEs involves the photolysis of the sulfonamide bond upon exposure to light. The photolysis results in the release of the protected functional group, which can then participate in the desired chemical reaction. The photolysis of MNPEs is typically achieved using UV light, although other wavelengths of light can also be used.
Biochemical and Physiological Effects
MNPEs has no known biochemical or physiological effects. The compound is typically used as a protecting group in chemical synthesis and is not intended for use in vivo.
实验室实验的优点和局限性
MNPEs has several advantages for use in laboratory experiments. The compound is stable under normal laboratory conditions and has a high yield of synthesis. MNPEs is also a versatile protecting group that can be used in the synthesis of a variety of peptides and proteins. However, MNPEs has several limitations. The photolysis of MNPEs requires exposure to light, which can be difficult to control in some experimental settings. Additionally, the release of the protected functional group can be incomplete, leading to unwanted side reactions.
未来方向
There are several potential future directions for research involving MNPEs. One area of interest is the development of new photolabile protecting groups that are more efficient and easier to control than MNPEs. Another area of research is the application of MNPEs in the synthesis of complex peptides and proteins, such as those with post-translational modifications. Finally, MNPEs could be used in the development of new photoactivatable drugs for the treatment of diseases.
Conclusion
In conclusion, MNPEs is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MNPEs is commonly used as a photolabile protecting group in the synthesis of peptides and proteins. The compound has several advantages for use in laboratory experiments, including high yield of synthesis and versatility. However, MNPEs also has several limitations, including incomplete release of the protected functional group. Future research directions for MNPEs include the development of new photolabile protecting groups and the application of MNPEs in the synthesis of complex peptides and proteins.
合成方法
The synthesis of MNPEs involves the reaction of 2-methoxy-5-nitroaniline with ethanesulfonyl chloride in the presence of a base. The resulting product is a yellow solid that is purified by recrystallization. The yield of MNPEs is typically high, and the compound is stable under normal laboratory conditions.
科学研究应用
MNPEs has several potential applications in scientific research, particularly in the field of biomedicine. MNPEs is commonly used as a photolabile protecting group in the synthesis of peptides and proteins. The photolabile protecting group is used to protect a functional group from unwanted reactions during chemical synthesis. Upon exposure to light, the protecting group is cleaved, allowing the functional group to participate in the desired chemical reaction. MNPEs has been used to synthesize a variety of peptides and proteins, including cyclic peptides, glycopeptides, and peptoids.
属性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-3-17(14,15)10-8-6-7(11(12)13)4-5-9(8)16-2/h4-6,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYKSVCFVADRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862433.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5862446.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)

![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)
![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)